Isatropic acid, trans-(-)-
Description
trans-(-)-Isatropic acid is a chiral carboxylic acid derived from the hydrolysis or degradation of atropine, a tropane alkaloid found in plants of the Solanaceae family. It is structurally characterized by its isomeric relationship with cinnamic acid (C₉H₈O₂), sharing the same molecular formula but differing in spatial arrangement . This compound has garnered interest in alkaloid research due to its role as a precursor or intermediate in the synthesis of bioactive molecules. While its direct applications are less documented, its structural and functional parallels with other aromatic acids make it a subject of comparative pharmacological and synthetic studies.
Properties
CAS No. |
89066-66-0 |
|---|---|
Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
(1S,4R)-4-phenyl-2,3-dihydro-1H-naphthalene-1,4-dicarboxylic acid |
InChI |
InChI=1S/C18H16O4/c19-16(20)14-10-11-18(17(21)22,12-6-2-1-3-7-12)15-9-5-4-8-13(14)15/h1-9,14H,10-11H2,(H,19,20)(H,21,22)/t14-,18+/m0/s1 |
InChI Key |
LRUSLZFPYBAMCI-KBXCAEBGSA-N |
Isomeric SMILES |
C1C[C@](C2=CC=CC=C2[C@H]1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C(=O)O)(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Isatropic acid, trans-(-)-, can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with phenylacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as acetic acid. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of isatropic acid, trans-(-)-, often involves large-scale reactions using similar starting materials and catalysts. The reaction conditions are optimized to maximize yield and purity. Industrial processes may also include additional steps such as distillation and chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Reactions of Structurally Similar Carboxylic Acids
The search results highlight several studies on carboxylic acids and their reactivity, which may provide indirect insights:
-
α-trans-Cinnamic Acid Dimerization :
-
Under X-ray irradiation, α-trans-cinnamic acid undergoes [2+2] cycloaddition to form α-truxillic acid (a cyclobutane dimer) via a topochemical reaction. This process follows Johnson-Mehl-Avrami-Kolmogorov (JMAK) kinetics, with a rate constant influenced by irradiation time and temperature .
-
Competing side reactions (e.g., degradation pathways) were observed at longer irradiation times, leading to non-dimer byproducts .
-
-
Cediranib Synthesis :
Methodologies for Reaction Optimization
Key techniques from the search results applicable to studying undercharacterized compounds like isatropic acid include:
Design of Experiments (DoE)
-
Used to optimize reaction variables (e.g., temperature, residence time, stoichiometry) for the nucleophilic aromatic substitution (NAr) of 2,4-difluoronitrobenzene with pyrrolidine. A face-centered central composite design identified optimal conditions (93% yield) while quantifying impurity formation .
-
Full factorial designs improved selectivity in glyoxylic acid addition to catechol, increasing yields from <20% to >70% .
Kinetic Analysis
-
Rate laws and isotopic labeling (e.g., kinetic isotope effects) help elucidate mechanisms. For example, secondary β-deuterium isotope effects (KIE ≈ 1.15–1.3) indicated hyperconjugation-stabilized transition states in carbocation-forming reactions .
Spectroscopic and Computational Insights
While not specific to isatropic acid, these methods are critical for reaction characterization:
-
Inelastic X-ray Scattering (IXS) :
-
Machine Learning (ML) for Reaction Prediction :
Challenges and Recommendations
-
Nomenclature Verification : Confirm the IUPAC name or CAS registry number for "isatropic acid, trans-(-)-", as it may be a historical or less-common synonym (e.g., isatropic acid could relate to isatin derivatives or tropic acid analogs).
-
Synthetic Routes : If unreported, consider leveraging methodologies from analogous systems:
-
Characterization : Use IXS or solid-state NMR to monitor reaction progress, as demonstrated for cinnamic acid dimerization .
Scientific Research Applications
Isatropic acid, trans-(-)-, has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of isatropic acid, trans-(-)-, involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Primary Applications |
|---|---|---|---|---|---|
| trans-(-)-Isatropic Acid | C₉H₈O₂ | 148.16 (inferred) | N/A | Isomeric to cinnamic acid; derived from atropine | Alkaloid research, synthetic intermediates |
| Cinnamic Acid | C₉H₈O₂ | 148.16 | 140-10-3 | α,β-unsaturated carboxylic acid | Flavors, fragrances, pharmaceuticals |
| (-)-S-Tropic Acid | C₉H₁₀O₃ | 166.18 | 17126-67-9 | Benzene ring with hydroxyl and alcohol groups | Anticholinergic drug synthesis |
Research Findings and Implications
- Synthetic Pathways: Studies on structurally related acids, such as trans-δ-tocotrienolic acid derivatives, highlight the importance of NMR and mass spectrometry (e.g., HREIMS) in confirming stereochemistry and purity . Similar methodologies could be applied to characterize trans-(-)-isatropic acid.
- Pharmacological Potential: The success of (-)-S-tropic acid in anticholinergic drug development underscores the value of functional group modification in enhancing therapeutic efficacy—a strategy applicable to isatropic acid optimization .
Q & A
Basic Research Questions
Q. How should researchers design a literature review to identify gaps in the synthesis and characterization of trans-(-)-isatropic acid?
- Conduct a systematic search using academic databases (e.g., PubMed, SciFinder) with keywords like "isatropic acid stereochemistry," "synthesis protocols," and "spectroscopic characterization." Prioritize peer-reviewed journals and avoid unreliable sources like *benchchem.com * .
- Use citation tracking to map foundational studies (e.g., early synthesis routes) and recent advancements (e.g., enantioselective methods). Critically assess inconsistencies in reported melting points or NMR shifts, which may indicate unresolved stereochemical challenges .
Q. What experimental methods are validated for isolating and purifying trans-(-)-isatropic acid?
- Standard protocols include recrystallization (using ethanol/water mixtures) and chiral chromatography (e.g., HPLC with amylose-based columns). Validate purity via HPLC-MS (>98% enantiomeric excess) and compare melting points with literature values .
- For reproducibility, document solvent ratios, temperature gradients, and column pressures in detail, adhering to IUPAC guidelines .
Q. How can researchers formulate a testable hypothesis about the compound’s biological activity?
- Base hypotheses on structural analogs (e.g., tropic acid derivatives) with known receptor-binding profiles. For example: "Due to its rigid bicyclic structure, trans-(-)-isatropic acid will exhibit higher affinity for muscarinic receptors than its cis-isomer." Use molecular docking simulations to preliminarily validate this hypothesis .
Advanced Research Questions
Q. How can conflicting data on the compound’s thermodynamic stability be resolved?
- Perform differential scanning calorimetry (DSC) under inert atmospheres to avoid decomposition. Compare results with computational studies (e.g., DFT calculations of enthalpy differences between isomers). Discrepancies may arise from impurities or kinetic vs. thermodynamic control during synthesis .
- Use sensitivity analyses to identify variables (e.g., heating rates, sample encapsulation) affecting DSC outcomes .
Q. What strategies optimize enantioselective synthesis of trans-(-)-isatropic acid with minimal racemization?
- Evaluate chiral catalysts (e.g., BINAP-metal complexes) in asymmetric hydrogenation. Monitor reaction progress via in-situ IR to detect intermediates prone to racemization. Optimize parameters like temperature (-20°C to 0°C) and solvent polarity (THF vs. DCM) .
- Compare yields and enantioselectivity using ANOVA to determine statistically significant factors .
Q. How do solvation effects influence the compound’s NMR chemical shifts across solvents?
- Acquire - and -NMR spectra in deuterated DMSO, CDCl, and DO. Use the IEF-PCM model to correlate solvent polarity with deshielding of carboxyl protons. Discrepancies >0.2 ppm may indicate hydrogen bonding or aggregation effects .
- Archive raw data in repositories like Zenodo with metadata on probe calibration and shimming protocols .
Q. What computational models best predict the compound’s pharmacokinetic properties?
- Apply QSAR models trained on tropane alkaloids to estimate logP, bioavailability, and blood-brain barrier permeability. Validate predictions with in vitro Caco-2 cell assays .
- Address model limitations (e.g., neglecting protein binding) by integrating molecular dynamics simulations of serum albumin interactions .
Methodological Guidance
- Data Contradictions : Use triangulation (e.g., XRD for crystallinity + DSC for thermal stability) to resolve conflicting spectral data. Document all raw datasets and preprocessing steps .
- Ethical Compliance : Ensure toxicity studies follow OECD guidelines. For in vivo work, justify sample sizes using power analyses and obtain institutional ethics approvals .
- Collaborative Documentation : Use electronic lab notebooks (e.g., LabArchives) to track reagent batches, instrument calibrations, and authorship contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
